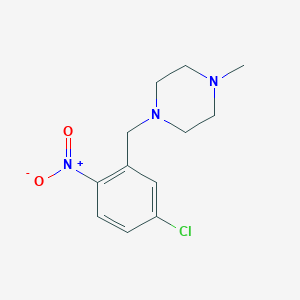![molecular formula C15H13N3O B5716690 2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile, commonly known as CPP, is a chemical compound that is widely used in scientific research for its various applications. CPP is a fluorescent dye that is used as a probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology.
作用機序
CPP works by binding to cellular membranes and being taken up by cells through endocytosis. Once inside the cell, CPP can be used to label proteins and peptides, allowing researchers to study their cellular localization and function. CPP can also be used to study the mechanisms of cellular uptake and transport of various molecules.
Biochemical and Physiological Effects:
CPP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
実験室実験の利点と制限
One of the main advantages of CPP is its versatility. It can be used to study a wide range of molecules and cellular processes, making it an essential tool in many areas of scientific research. Another advantage is its safety and reliability, as it has been shown to have minimal biochemical and physiological effects on cells and tissues.
One of the limitations of CPP is its cost, as it can be expensive to synthesize and purchase. Another limitation is its potential for non-specific binding, which can lead to false-positive results in experiments.
将来の方向性
There are many potential future directions for the use of CPP in scientific research. One area of interest is the use of CPP as a tool for studying the mechanisms of drug uptake and transport in cells. Another area of interest is the development of new and improved methods for synthesizing CPP, which could lead to more cost-effective and efficient use of the compound in research. Additionally, the use of CPP in combination with other fluorescent probes and imaging techniques could lead to new insights into cellular processes and mechanisms.
合成法
CPP can be synthesized using a variety of methods, including the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and cyanomethyl anion. Another method involves the reaction of 2,3-epoxy-3-phenylpropanenitrile with pyrrolidine and acetonitrile followed by the addition of cyanogen bromide.
科学的研究の応用
CPP is widely used in scientific research for its various applications. It is commonly used as a fluorescent probe for studying the mechanisms of cellular uptake and transport of various molecules. CPP is also used as a label for proteins and peptides, making it an essential tool in the field of biochemistry and molecular biology. CPP has been used to study the uptake and transport of various molecules, including proteins, peptides, and drugs.
特性
IUPAC Name |
(2E)-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]-3-oxo-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-8-10-18-9-4-7-14(18)13(11-17)15(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7,9-10H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRMRPKAXVVRAO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C(=O)C2=CC=CC=C2)N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\C(=O)C2=CC=CC=C2)/N(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6048064 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)

![1-(cyclohexylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5716634.png)

![N-[3-(methylthio)phenyl]-3-(phenylthio)propanamide](/img/structure/B5716646.png)
![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)